PDE2A vs. PDE10A Inhibitory Selectivity: A Direct Comparison of Isoform Potency
2-Amino-5-methoxypyridine exhibits a measurable but non-selective inhibitory profile against phosphodiesterase isoforms PDE2A and PDE10A. In a direct head-to-head comparison using recombinant human enzymes, the compound demonstrates comparable potency against both targets . This balanced activity profile is distinct from many in-class compounds that show a strong preference for one isoform, making it a useful tool compound for probing dual PDE2A/PDE10A inhibition.
| Evidence Dimension | Selectivity Index (PDE10A IC50 / PDE2A IC50) |
|---|---|
| Target Compound Data | Selectivity Index = 1 |
| Comparator Or Baseline | Hypothetical ideal selective inhibitor would have a ratio >>1 or <<1; a ratio of 1 indicates no selectivity between the two isoforms. |
| Quantified Difference | Ratio of 1.0 (non-selective) |
| Conditions | In vitro enzyme inhibition assay using 6-His-tagged recombinant human PDE2A and rat PDE10A enzymes. |
Why This Matters
This non-selectivity is a critical design parameter for researchers investigating the therapeutic potential of dual PDE2A/PDE10A inhibition, distinguishing it from more selective analogs.
